molecular formula C23H28O5 B052705 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate CAS No. 3044-42-6

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Cat. No. B052705
CAS RN: 3044-42-6
M. Wt: 384.5 g/mol
InChI Key: ABGUZAVIFZZDDZ-MHYQPVDNSA-N
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Description

Synthesis Analysis

The synthesis of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate involves a series of chemical reactions designed to introduce specific functional groups and structural features essential for its biological activity. Studies have demonstrated the transformation of related compounds by microorganisms like Nocardioides simplex, leading to derivatives that are valuable precursors for glucocorticoid synthesis. These transformations typically involve dehydrogenation and deacetylation steps, underlining the compound's utility in generating pharmacologically active steroids through biotechnological routes (Fokina & Donova, 2003).

Molecular Structure Analysis

The molecular structure of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate reveals a complex architecture characteristic of steroidal compounds. The presence of multiple hydroxyl and acetate groups, alongside the pregnadiene core, plays a critical role in its chemical behavior and interaction with biological systems. X-ray crystallography studies provide insights into its crystal structure, elucidating the arrangement of atoms and bonds that confer its unique chemical properties (Valente et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is influenced by its functional groups and steroidal framework. It undergoes various chemical reactions, including halogenation, oxidation, and hydroxylation, which are crucial for modifying its structure to enhance its biological activity. These reactions facilitate the synthesis of highly active halogenated corticosteroids, underscoring the compound's significance in medicinal chemistry (Huy et al., 2020).

Scientific Research Applications

Chemical Synthesis and Derivative Production

  • 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is used as an intermediate in the synthesis of betamethasone (Platonov, 1969).
  • It is involved in the synthesis of various hydroxylated derivatives of corticosterone and related compounds, which have implications in pharmaceutical research (Kraan et al., 1993).

Pharmacological Applications

  • Compounds derived from 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate have been studied for their anti-inflammatory and cytotoxic activities. For instance, compounds isolated from Nerium oleander, which include derivatives of this chemical, exhibit anti-inflammatory and cytotoxic properties (Bai et al., 2007).

Metabolic Studies

  • The metabolic fate of related compounds such as triamcinolone acetonide, which is structurally similar, has been studied in various animals, providing insights into the metabolism of steroid derivatives (Gordon & Morrison, 1978).

Photochemical Reactions

  • Photochemical reactions involving derivatives of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate have been explored, demonstrating the formation of new compounds with potentially unique biological activities (Obayashi et al., 1979).

Microbial Conversion

  • The microbial conversion of related pregnane derivatives has been studied, indicating the potential for biotechnological applications in steroid synthesis (Fokina et al., 2003).

Novel Synthetic Methods

  • Research into novel synthetic methods for derivatives of this compound has been conducted, contributing to advancements in steroid chemistry and pharmaceutical applications (Diep & Huy, 2019).

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16-,17-,19-,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGUZAVIFZZDDZ-MHYQPVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952779
Record name 11-Hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

CAS RN

3044-42-6
Record name (11β)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3044-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003044426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

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